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molecular formula C8H6N2O4 B1303277 7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 81721-86-0

7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B1303277
M. Wt: 194.14 g/mol
InChI Key: YVGHCFMAEHXPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093238B2

Procedure details

Using 7-nitro-4H-benzo[1,4]oxazin-3-one (2.9 g, 15 mmol) and borane-THF (45 ml of a 1M solution in THF, 45 mmol) in THF (40 mL) to yield the title compound as an orange solid (2.2 g, 83%). δH (CDCl3) 3.48-3.60 (2H, m), 4.20-4.32 (2H, m), 6.52 (1H, d, J 8.9 Hz), 7.69 (1H, d, J 2.4 Hz), 7.74 (1H, dd, J 8.9, 2.4 Hz). LCMS (ES+) 181 (M+H)+.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]2[NH:8][C:9](=O)[CH2:10][O:11][C:6]=2[CH:5]=1)([O-:3])=[O:2].B.C1COCC1>C1COCC1>[N+:1]([C:4]1[CH:14]=[CH:13][C:7]2[NH:8][CH2:9][CH2:10][O:11][C:6]=2[CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(NC(CO2)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(NCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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